2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Overview
Description
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a disaccharide, consisting of two sugar molecules linked together, with modifications that include an acetamido group, a fluorine atom, and a galactopyranosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose typically involves multiple steps, starting from readily available sugar precursors. One common synthetic route includes the protection of hydroxyl groups, selective fluorination, and glycosylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired modifications. For example, the synthesis may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and glycosyl donors like trichloroacetimidates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorine atom and acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: In biological research, it is used to investigate the roles of carbohydrates in cellular processes and interactions.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and affecting downstream biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose: A similar compound with a different glycosidic linkage.
2-Acetamido-2,4-dideoxy-4-fluoro-β-D-galactopyranosyl-D-glucose: Another disaccharide with a similar structure but different stereochemistry.
Uniqueness
2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose is unique due to its specific combination of functional groups and stereochemistry. The presence of the acetamido group and fluorine atom imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with enzymes and receptors, which can be exploited in drug design and biochemical research .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECDNZXSKDDKEU-ZBELOFFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151247 | |
Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115973-73-4 | |
Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115973734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.